molecular formula C6H8N4O2 B11915401 2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one

Cat. No.: B11915401
M. Wt: 168.15 g/mol
InChI Key: VWLPWVZZYHNADQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dicyano-1,3-oxazole with methylamine, followed by hydrolysis and cyclization to form the desired purine derivative. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,6-dioxo derivatives, while reduction can produce 2,3-dihydro derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of purine derivatives.

Scientific Research Applications

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleotides.

    Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of pharmaceuticals and agrochemicals, where its unique structure can impart specific biological activities.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as an inhibitor or substrate for these enzymes, affecting the synthesis and degradation of nucleotides. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in nucleic acids.

    Hypoxanthine: An intermediate in the purine metabolism pathway.

Uniqueness

2-Hydroxy-3-methyl-2,3-dihydro-1H-purin-6(7H)-one is unique due to its specific substitution pattern and hydroxyl group, which confer distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic information storage, this compound’s unique structure allows for diverse applications in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

2-hydroxy-3-methyl-2,7-dihydro-1H-purin-6-one

InChI

InChI=1S/C6H8N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2,6,12H,1H3,(H,7,8)(H,9,11)

InChI Key

VWLPWVZZYHNADQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC(=O)C2=C1N=CN2)O

Origin of Product

United States

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